Isonaringin

Vue d'ensemble

Description

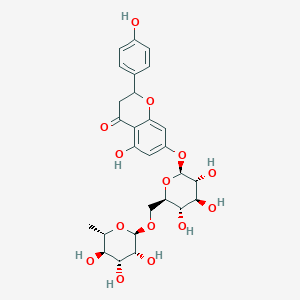

Isonaringin is a flavonoid compound predominantly found in citrus fruits. It is a type of flavanone glycoside, specifically the 7-rutinoside of naringenin. The molecular formula of this compound is C27H32O14, and its molecular weight is 580.53 g/mol . This compound is known for its antioxidant, anti-inflammatory, and anticarcinogenic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isonaringin can be synthesized through the glycosylation of naringenin. The process involves the reaction of naringenin with a sugar donor in the presence of a glycosyltransferase enzyme. The reaction conditions typically include a buffered aqueous solution at a controlled pH and temperature .

Industrial Production Methods: Industrial production of this compound involves the extraction from citrus fruit rinds. The extraction process includes the following steps:

Grinding: The citrus rinds are ground into a fine powder.

Solvent Extraction: The powdered rinds are subjected to solvent extraction using ethanol or methanol.

Filtration: The extract is filtered to remove solid residues.

Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.

Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Isonaringin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form naringenin.

Reduction: Reduction of this compound can yield dihydrothis compound.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride or benzoyl chloride.

Major Products:

Oxidation: Naringenin

Reduction: Dihydrothis compound

Substitution: Acetylated or benzoylated derivatives of this compound.

Applications De Recherche Scientifique

Isonaringin has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in the analysis of flavonoids.

Biology: this compound is studied for its role in plant metabolism and defense mechanisms.

Medicine: Due to its antioxidant and anti-inflammatory properties, this compound is researched for potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.

Industry: this compound is used in the food and beverage industry as a natural antioxidant and preservative.

Mécanisme D'action

Isonaringin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, this compound modulates signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects .

Comparaison Avec Des Composés Similaires

Naringenin: The aglycone form of isonaringin, known for its antioxidant and anti-inflammatory properties.

Hesperidin: Another flavanone glycoside found in citrus fruits, with similar antioxidant and anti-inflammatory effects.

Eriocitrin: A flavanone glycoside with strong antioxidant properties, found in lemon and lime.

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This distinct structure allows this compound to exhibit unique biological activities compared to other similar flavonoids .

Activité Biologique

Isonaringin, a flavonoid glycoside derived from naringenin, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological effects, including its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The findings are supported by various research studies and data tables that illustrate its potential therapeutic applications.

Chemical Structure and Source

This compound is primarily found in grapefruit (Citrus paradisi) and is a derivative of naringenin. Its structure allows it to interact with various biological pathways, contributing to its pharmacological effects.

Anticancer Activity

This compound exhibits significant anticancer properties through multiple mechanisms:

- Cell Cycle Regulation : Research indicates that this compound influences cell cycle progression by inhibiting key signaling pathways such as PI3K/AKT and Wnt/β-catenin. This leads to the downregulation of survival proteins (c-Myc, CDK2, CDK4) and upregulation of cell cycle inhibitors (p21, p27) .

- Apoptosis Induction : this compound promotes apoptosis in cancer cells by activating the caspase pathway and increasing reactive oxygen species (ROS) levels. Studies have shown that it can enhance the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can significantly reduce tumor size in models of cervical and prostate cancer .

Antimicrobial Activity

This compound exhibits notable antimicrobial effects against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a Minimum Inhibitory Concentration (MIC) of 371.66 μg/mL against certain resistant strains .

- Fungal Activity : this compound also possesses antifungal properties, with MIC values recorded at 22 μg/mL against Candida albicans and 24 μg/mL against Aspergillus niger .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and enhance the body's antioxidant defense mechanisms:

- Free Radical Scavenging : this compound effectively reduces oxidative stress by neutralizing free radicals such as superoxide and hydroxyl radicals. It increases the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

- Cytoprotective Effects : In vitro studies have shown that this compound can protect cells from oxidative damage, highlighting its potential in preventing diseases related to oxidative stress .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways:

- Cytokine Regulation : It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models .

- Inhibition of COX Enzymes : this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Data Summary

Case Studies

- Cervical Cancer Model : A study demonstrated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis markers in cervical cancer models .

- Antimicrobial Efficacy : Clinical trials indicated that this compound combined with other agents showed enhanced efficacy against MRSA infections compared to standard treatments .

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFHSYLYXVTHC-TUURGLJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.